molecular formula C4H9NOS B1422671 2-Thiomorpholinol CAS No. 2097678-00-5

2-Thiomorpholinol

Cat. No.: B1422671
CAS No.: 2097678-00-5
M. Wt: 119.19 g/mol
InChI Key: AENLMECSJBADRN-UHFFFAOYSA-N
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Description

2-Thiomorpholinol is a heterocyclic compound that belongs to the class of morpholinols. It consists of a morpholine ring with a thiol group attached to it. The molecular formula of this compound is C4H9NOS, and it has a molecular weight of 119.19 g/mol .

Mechanism of Action

While the specific mechanism of action for 2-Thiomorpholinol is not mentioned in the retrieved resources, derivatives of this compound have been studied for their potential as dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinol can be achieved through various methods. One common approach involves the reaction of morpholine with sulfur-containing reagents. For example, the reaction of morpholine with sulfur monochloride (S2Cl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and formaldehyde in the presence of a catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiol group makes it susceptible to oxidation reactions, leading to the formation of disulfides or sulfonic acids. Reduction reactions can convert the thiol group to a sulfide or a thiolate anion. Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Thiomorpholinol can be compared with other similar compounds, such as morpholine, thiomorpholine, and piperazine derivatives:

The presence of both the thiol and hydroxyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

thiomorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c6-4-3-5-1-2-7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENLMECSJBADRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097678-00-5
Record name 2-Thiomorpholinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097678005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-THIOMORPHOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5F9SW6PI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiomorpholinol
Reactant of Route 2
2-Thiomorpholinol
Reactant of Route 3
2-Thiomorpholinol
Reactant of Route 4
2-Thiomorpholinol
Reactant of Route 5
2-Thiomorpholinol
Reactant of Route 6
2-Thiomorpholinol

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